7-Bromo-9h-fluoren-2-ol
Overview
Description
7-Bromo-9H-fluoren-2-ol is a brominated derivative of fluorenol, characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 2nd position of the fluorene ring. This compound has the molecular formula C13H9BrO and a molecular weight of 261.12 g/mol . It is commonly used in various chemical reactions and has applications in scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-9H-fluoren-2-ol typically involves the bromination of 9H-fluoren-2-ol. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-9H-fluoren-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as cyanide or amines, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide or primary amines in polar aprotic solvents (e.g., dimethylformamide) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of 7-cyano-9H-fluoren-2-ol or 7-amino-9H-fluoren-2-ol.
Oxidation: Formation of 7-bromo-9H-fluoren-2-one.
Reduction: Formation of 9H-fluoren-2-ol or 7-debromo-9H-fluoren-2-ol.
Scientific Research Applications
7-Bromo-9H-fluoren-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-9H-fluoren-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through its bromine and hydroxyl groups, leading to various biochemical effects. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-2-ol: The non-brominated analog, which lacks the bromine atom at the 7th position.
7-Bromo-9H-fluoren-2-one: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
7-Cyano-9H-fluoren-2-ol: A nitrile derivative formed through nucleophilic substitution of the bromine atom.
Uniqueness
7-Bromo-9H-fluoren-2-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the fluorene ring. This dual functionality allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
7-bromo-9H-fluoren-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,15H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXRJWFFXLPGQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294784 | |
Record name | 7-bromo-9h-fluoren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24225-51-2 | |
Record name | NSC98108 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-9h-fluoren-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40294784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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